![molecular formula C3H9N3S B082095 4-Ethyl-3-thiosemicarbazide CAS No. 13431-34-0](/img/structure/B82095.png)
4-Ethyl-3-thiosemicarbazide
Overview
Description
4-Ethyl-3-thiosemicarbazide is a chemical compound with the linear formula C2H5NHCSNHNH2 . It is related to thiosemicarbazide by the insertion of an NH center .
Synthesis Analysis
Thiosemicarbazides are generally synthesized by condensing with aldehydes or ketones to create a wide range of thiosemicarbazones . For instance, 1- (OBS) was synthesized by the reaction of 4-tert-butylbenzoic hydrazide with 4-(trifluoromethyl)phenylisothiocyanate .Molecular Structure Analysis
The molecular weight of 4-Ethyl-3-thiosemicarbazide is 119.19 . According to X-ray crystallography, the CSN3 core of the molecule is planar .Chemical Reactions Analysis
Thiosemicarbazides are precursors to thiosemicarbazones and heterocycles . Formylation of thiosemicarbazide provides access to triazole .Physical And Chemical Properties Analysis
4-Ethyl-3-thiosemicarbazide is a white to very slightly yellow fine crystalline powder . It has a melting point of 82-84 °C (lit.) . The compound’s density is estimated to be 1.109 .Scientific Research Applications
Intermediate in Organic Synthesis
4-Ethyl-3-thiosemicarbazide is used as an intermediate compound in the synthesis of a variety of heterocycles and bioactive molecules . This includes thiosemicarbazides, derivatives of thienopyrimidine urea, and 2-amino thiadiazole .
Synthesis of Herbicides
It is used as a precursor in the synthesis of certain types of herbicides . For example, it is used in the synthesis of tebuthiuron, a herbicide used for controlling broadleaf weeds .
Anticancer Research
Thiosemicarbazide derivatives, including 4-Ethyl-3-thiosemicarbazide, have been investigated for their potential anticancer properties . In a study, a series of thiosemicarbazides were synthesized and their anti-proliferative effectiveness was assessed against two cancer cell lines .
Carbonic Anhydrase Inhibitors
4-Ethyl-3-thiosemicarbazide and its derivatives have been studied for their inhibitory effects on human carbonic anhydrase . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Antimicrobial Applications
Thiosemicarbazones, which can be synthesized from 4-Ethyl-3-thiosemicarbazide, have been investigated for a wide range of biological applications, including antimicrobial properties .
Antifungal and Antiviral Properties
In addition to their antimicrobial properties, thiosemicarbazones have also been studied for their antifungal and antiviral properties . This makes 4-Ethyl-3-thiosemicarbazide a valuable compound in the development of new antifungal and antiviral agents .
Mechanism of Action
Target of Action
4-Ethyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, which has been shown to have a wide range of biological activities Thiosemicarbazide derivatives have been reported to inhibit human carbonic anhydrase, an enzyme that plays a crucial role in maintaining ph and fluid balance in the body .
Mode of Action
Thiosemicarbazide derivatives are known to interact with their targets through the formation of covalent bonds . These compounds can bind to the active sites of enzymes, inhibiting their function
Biochemical Pathways
Thiosemicarbazide derivatives have been reported to inhibit the activity of carbonic anhydrase, which plays a key role in the reversible hydration of carbon dioxide to bicarbonate ions . This could potentially affect various physiological processes, including pH regulation and fluid balance.
Result of Action
Thiosemicarbazide derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . They have shown potential anti-proliferative effectiveness against cancer cell lines
Safety and Hazards
Future Directions
While specific future directions for 4-Ethyl-3-thiosemicarbazide were not found in the search results, thiosemicarbazides have been studied for their potential in various fields. For instance, they have been used in the synthesis of saccharin, which exhibits strong cytotoxic activity against human breast cancer cell lines .
properties
IUPAC Name |
1-amino-3-ethylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-2-5-3(7)6-4/h2,4H2,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYYTGUCWARUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065451 | |
Record name | Hydrazinecarbothioamide, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13431-34-0 | |
Record name | Ethylthiosemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13431-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarbothioamide, N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-3-thiosemicarbazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarbothioamide, N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinecarbothioamide, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-3-thiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Ethyl-3-thiosemicarbazide commonly acts as a ligand, forming complexes with metal ions like Copper (II). This interaction stems from the compound's ability to donate electrons from its sulfur and nitrogen atoms. For instance, in the development of a copper detection method, 4-Ethyl-3-thiosemicarbazide forms a complex with Cu(II) allowing its adsorptive accumulation on a mercury drop electrode for analysis []. This complex formation can lead to various downstream effects depending on the specific metal ion and the biological context. Studies show its metal complexes exhibit potential anti-cancer activity [] and can inhibit Topoisomerase II-α [], an enzyme crucial for DNA replication.
A: 4-Ethyl-3-thiosemicarbazide has the molecular formula C3H9N3S and a molecular weight of 119.19 g/mol. While the provided literature doesn't explicitly detail all spectroscopic data, it highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and structure of the compound and its derivatives [, ]. Infrared (IR) spectroscopy is also frequently employed to identify characteristic functional groups, particularly the stretching vibrations of C=S and N-H bonds [, ].
A: Research indicates that 4-Ethyl-3-thiosemicarbazide demonstrates stability and functionality under various conditions. For example, it forms stable complexes with metal ions in both solution and solid states []. It has been used as a coating on piezoelectric crystals for the detection of formic acid vapor, maintaining sensitivity for at least 60 days []. These findings suggest its potential for applications requiring durability and consistent performance.
A: Computational chemistry plays a role in understanding the behavior of 4-Ethyl-3-thiosemicarbazide. Density Functional Theory (DFT) calculations, using the 6-31G(d) basis set and Local Spin Density Approximation (LSDA) method, have been employed to study the detection limit of copper traces in aqueous solutions []. This study successfully correlated the theoretical total energy of copper-4-Ethyl-3-thiosemicarbazide complexes with the experimentally determined detection limits, highlighting the predictive power of computational approaches.
A: Although not extensively covered in the provided research, some insights into the SAR of 4-Ethyl-3-thiosemicarbazide can be gleaned. For instance, modifying the 4-ethyl group to other alkyl or aryl substituents could impact the compound's solubility, steric hindrance, and electronic properties, thereby affecting its binding affinity and selectivity towards specific metal ions or biological targets []. Further research focusing on systematic structural modifications and their impact on biological activities is crucial to establish a comprehensive SAR profile.
A: The research utilizes various analytical techniques to characterize and quantify 4-Ethyl-3-thiosemicarbazide. NMR spectroscopy, including 1H and 13C NMR, helps confirm the structure and purity of the compound and its derivatives [, ]. IR spectroscopy identifies characteristic functional groups [, ]. In analytical applications, techniques like adsorptive stripping voltammetry are employed to detect metal ions after complexation with 4-Ethyl-3-thiosemicarbazide [, ].
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